molecular formula C9H17F3N2 B1527565 Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine CAS No. 1250820-34-8

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine

Cat. No. B1527565
CAS RN: 1250820-34-8
M. Wt: 210.24 g/mol
InChI Key: YXBLQSNCJULLNT-UHFFFAOYSA-N
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Description

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the CAS Number: 1250820-34-8 . It has a molecular weight of 210.24 and its IUPAC name is N-ethyl-2,2,2-trifluoro-N-(3-pyrrolidinylmethyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Medicinal Chemistry

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its unique structure allows for the synthesis of various bioactive molecules, particularly those that target central nervous system disorders. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the resulting drugs, making this compound a valuable precursor in drug design and development .

Agriculture

In the agricultural sector, this compound could be explored for the development of novel agrochemicals. Its amine group can act as a chelating agent for metal ions, which is beneficial in formulating fertilizers that provide essential nutrients to plants. Additionally, its structural versatility may lead to the creation of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Material Science

Material scientists might investigate Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine for its potential use in creating advanced polymers. The presence of both amine and fluorinated groups could lead to polymers with unique properties such as increased thermal stability, chemical resistance, and mechanical strength. These materials could find applications in aerospace, automotive, and electronics industries .

Environmental Science

This compound’s potential applications in environmental science include its use as a selective adsorbent for the removal of contaminants from water and soil. The amine group can bind to heavy metals and organic pollutants, facilitating their extraction from the environment. This could be particularly useful in the remediation of industrial waste sites .

Biochemistry

In biochemistry, Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine may serve as a reagent in enzymatic studies. Its structure could interact with active sites of certain enzymes, making it a candidate for enzyme inhibition studies. This can provide insights into enzyme mechanisms and aid in the design of enzyme-based sensors or biocatalysts .

Pharmacology

Pharmacologically, the compound could be utilized in the synthesis of ligands for receptor studies. The pyrrolidinyl moiety can mimic natural neurotransmitters, allowing researchers to probe receptor functions and signal transduction pathways. This can contribute to the understanding of various physiological processes and the development of receptor-targeted therapies .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be employed as a standard or reference material in chromatographic methods such as HPLC or LC-MS. Its unique retention characteristics and detectability, especially in fluorinated phases, make it suitable for method development and calibration purposes .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLQSNCJULLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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